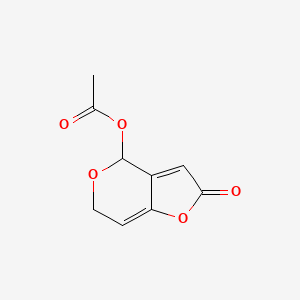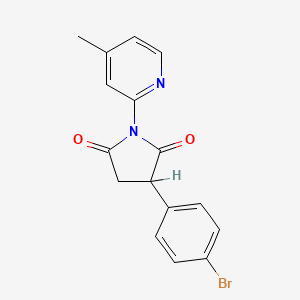
5'-Thymidylic acid, diethyl ester, 3'-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-Thymidylic acid, diethyl ester, 3'-acetate is a synthetic nucleotide derivative. It is a modified form of thymidylic acid, where the 5' hydroxyl group is esterified with diethyl alcohol and the 3' hydroxyl group is esterified with acetic acid. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The synthesis of this compound typically involves the esterification of thymidylic acid. The 5' hydroxyl group is reacted with diethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the diethyl ester. Similarly, the 3' hydroxyl group is reacted with acetic acid under similar conditions to form the acetate ester.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized to ensure high yield and purity, often using continuous flow reactors and automated purification systems.
Types of Reactions:
Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to regenerate thymidylic acid.
Phosphorylation: The compound can undergo phosphorylation reactions to form the corresponding phosphoramidate or phosphate esters.
Reduction: Reduction reactions can be performed to convert the ester groups to their corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Phosphorylation: Phosphoramidite reagents and coupling agents are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Thymidylic Acid: Resulting from hydrolysis.
Phosphoramidate or Phosphate Esters: Resulting from phosphorylation.
Alcohols: Resulting from reduction.
Aplicaciones Científicas De Investigación
5'-Thymidylic acid, diethyl ester, 3'-acetate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of nucleotide analogs and modified nucleic acids.
Biology: It is used in molecular biology research to study the role of modified nucleotides in cellular processes.
Medicine: It is explored for its potential therapeutic applications, such as in antiviral and anticancer treatments.
Industry: It is utilized in the development of diagnostic tools and biotechnological products.
Mecanismo De Acción
The mechanism by which 5'-Thymidylic acid, diethyl ester, 3'-acetate exerts its effects depends on its specific application. In antiviral and anticancer treatments, it may interfere with nucleic acid synthesis or function by mimicking natural nucleotides, thereby inhibiting viral replication or cancer cell proliferation. The molecular targets and pathways involved are typically related to nucleotide metabolism and DNA/RNA synthesis.
Comparación Con Compuestos Similares
5'-Thymidylic acid, diethyl ester, 3'-acetate is compared with other similar compounds, such as:
5'-Thymidylic acid, monophosphate: A natural nucleotide involved in DNA synthesis.
5'-Thymidylic acid, triphosphate: Another natural nucleotide used as a substrate for DNA polymerases.
Modified nucleotides: Other synthetic nucleotides with different modifications at the 5' or 3' positions.
Uniqueness: The uniqueness of this compound lies in its specific ester modifications, which confer distinct chemical properties and biological activities compared to its natural and other modified counterparts.
Propiedades
Número CAS |
130753-00-3 |
|---|---|
Fórmula molecular |
C16H25N2O9P |
Peso molecular |
420.35 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-(diethoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C16H25N2O9P/c1-5-23-28(22,24-6-2)25-9-13-12(26-11(4)19)7-14(27-13)18-8-10(3)15(20)17-16(18)21/h8,12-14H,5-7,9H2,1-4H3,(H,17,20,21)/t12-,13+,14+/m0/s1 |
Clave InChI |
PILXFCZJQBWYJT-BFHYXJOUSA-N |
SMILES isomérico |
CCOP(=O)(OCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
SMILES canónico |
CCOP(=O)(OCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S,5R,6S)-3-[6-[(2R)-3-amino-2-hydroxypropyl]-7-methylsulfanylimidazo[5,1-b][1,3]thiazol-6-ium-2-yl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15193614.png)










![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)
